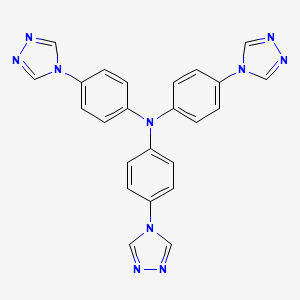

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine

Overview

Description

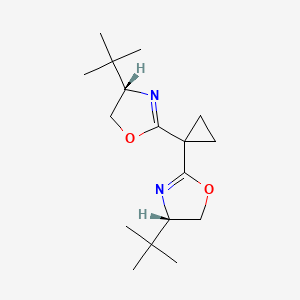

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine (TTPA) is a redox-active linker that has been successfully incorporated into Mn(II)/Cu(II) based coordination frameworks . It has been used in spectroelectrochemical studies to gain a deeper understanding of the charge delocalization of the triphenylamine backbone .

Synthesis Analysis

The synthesis of TTPA involves the reaction of an organic ligand with Co(NO3)2·6H2O, resulting in a new 3D coordination polymer . This polymer was synthesized and characterized in a DMA aqueous solution .Molecular Structure Analysis

The molecular structure of TTPA is complex and involves a triphenylamine backbone. The assignments of the absorption bands for the radical cations in UV/Vis/NIR spectroelectrochemistry were supported by DFT calculations .Chemical Reactions Analysis

The redox properties of TTPA have been elucidated by solid-state electrochemical and spectroelectrochemical data . This is the first investigation of the redox behavior of TTPA in coordination polymers .Physical and Chemical Properties Analysis

The physical and chemical properties of TTPA are largely determined by its redox properties . These properties have been studied using solution state in situ spectroelectrochemistry of EPR and UV/Vis/NIR .Scientific Research Applications

1. Coordination Chemistry and Magnetic Properties

Research on Ni(II) coordination complexes with tripodal ligands, including tris[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]amine, has provided insights into the electronic structures of these complexes. Structural and magnetometric studies reveal significant details about metal-ligand bonding, influencing the zero-field splitting parameters in distorted octahedral Ni(II) complexes. This has applications in understanding magnetic properties and ligand field theory in coordination chemistry (Schweinfurth et al., 2013).

2. Organic Synthesis and Reaction Studies

The compound has been used in the aminomethylation of 4-phenyl-1,2,4-triazolinethione-3, which provides insights into the reactivity and interaction with secondary amines. This research contributes to the understanding of reactions involving nitrogen atoms in the thioamide group, relevant in organic synthesis and the study of heterocyclic compounds (Shegal & Postovskii, 1965).

3. Electroluminescent Materials Development

In the field of material science, this compound has been used in the development of electroluminescent materials. For example, bipolar molecules containing hole-transporting triphenylamine and electron-transporting benzimidazole moieties have been synthesized. These materials are significant for their application in organic light-emitting diodes (OLEDs) and their potential in electronics (Ge et al., 2008).

4. Photoinitiators for Polymerization

Tris(4-(thiophen-2-yl)phenyl)amine derivatives, structurally related to the given compound, have been investigated as photoinitiators for radical and cationic polymerizations. This has implications in the field of polymer chemistry, especially in developing efficient polymerization methods under various light conditions (Zhang et al., 2015).

5. Spectroelectrochemical Studies in Coordination Frameworks

Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) has been used in the study of Mn(II)/Cu(II) based coordination frameworks. This research is crucial for understanding redox-active linkers in coordination chemistry, with potential applications in electrochromic and optical devices (Ngue et al., 2019).

Mechanism of Action

Target of Action

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine (TTPA) is a redox-active linker that has been successfully incorporated into Mn(II)/Cu(II) based coordination frameworks . The primary targets of TTPA are these metal ions, which play crucial roles in the structure and function of the coordination frameworks .

Mode of Action

TTPA interacts with its targets (Mn(II)/Cu(II)) through coordination bonds, forming a 3D coordination polymer . This interaction results in the formation of a redox-active framework, which can undergo changes in its redox states .

Biochemical Pathways

The compound’s redox activity suggests it may influence electron transfer processes within the coordination frameworks

Result of Action

The incorporation of TTPA into Mn(II)/Cu(II) based coordination frameworks results in the formation of a redox-active framework . This framework can undergo changes in its redox states, which may have implications for its optical properties and potential applications in electrochromic and optical devices .

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)-N,N-bis[4-(1,2,4-triazol-4-yl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N10/c1-7-22(8-2-19(1)31-13-25-26-14-31)34(23-9-3-20(4-10-23)32-15-27-28-16-32)24-11-5-21(6-12-24)33-17-29-30-18-33/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMJEZQIZABOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)N(C3=CC=C(C=C3)N4C=NN=C4)C5=CC=C(C=C5)N6C=NN=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B3177556.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177573.png)

![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)

![5-Chloro-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B3177583.png)